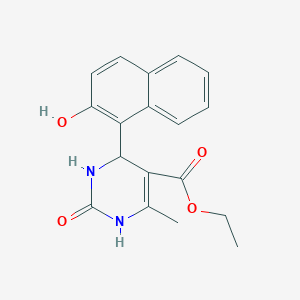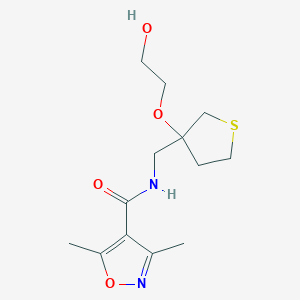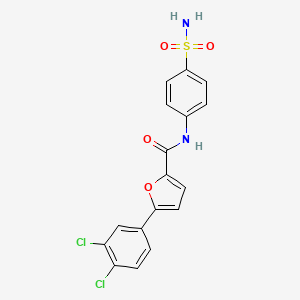![molecular formula C13H14F3N3O B2498628 N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-88-8](/img/structure/B2498628.png)
N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide often involves complex reactions highlighting the intricacies of creating fluorinated benzimidazole derivatives. For example, the synthesis of [18F]-labeled EF3, a marker for PET detection of hypoxia, demonstrates a multistep process involving coupling reactions and fluorination techniques, yielding insights into the synthetic routes applicable to similar molecules (Josse et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-substituted acetamidines and benzimidazole derivatives, is analyzed using various spectroscopic and X-ray diffraction techniques. These analyses reveal intricate details about the molecular conformations, crystal packing, and intramolecular interactions, crucial for understanding the structural basis of the compound's properties and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzimidazole moieties, such as cyclization and condensation reactions, highlight the reactivity patterns of these molecules. For instance, the synthesis of various benzimidazole derivatives through reactions like carbodiimide condensation showcases the versatility and chemical reactivity of these frameworks, providing a foundation for understanding the chemical behavior of this compound (Yu et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structures, are pivotal for their application in various domains. Investigations into the crystal structures and hydrogen bonding patterns of related compounds offer insights into the factors influencing their physical characteristics and stability (Boechat et al., 2011).
Scientific Research Applications
1. NMR Characterization
A study focused on the characterization of a novel 1,3,4-Oxadiazole derivative containing the benzimidazole moiety, similar in structure to N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, using NMR techniques. This research demonstrates the potential of NMR for detailed structural analysis of such compounds (Li Ying-jun, 2012).
2. Antibacterial Properties
Research on N-substituted benzimidazoles, closely related to the compound , revealed promising antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This highlights the potential use of similar compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).
3. Conformation Analysis
A study on the conformation of a compound named Benznidazole, which is structurally similar to the given compound, provided insights into the relative orientation of its molecular fragments. This type of research is crucial for understanding the physical and chemical properties of such compounds (Soares-Sobrinho et al., 2008).
4. Anthelmintic Activity
The synthesis and biological evaluation of benzimidazole-1-acetamide derivatives, akin to the compound , showed potential anthelmintic activity. This suggests possible applications in treating parasitic worm infections (Sawant & Kawade, 2011).
5. Antioxidant Properties
Benzimidazole derivatives have been studied as antioxidants for base oil, indicating the utility of similar compounds in enhancing the oxidative stability of industrial oils (Basta et al., 2017).
6. Synthesis Techniques
Research has been conducted on novel synthetic processes for benzimidazole derivatives, providing insights into efficient production methods that could be applicable to the synthesis of this compound (Yong, 2011).
properties
IUPAC Name |
N-propan-2-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-8(2)17-11(20)7-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVJKCCOWRNIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)



